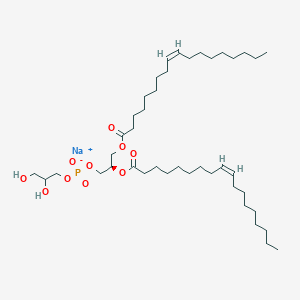

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Description

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly abbreviated as DOPG, is an anionic phospholipid with two unsaturated oleoyl (C18:1) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. Its head group consists of a phospho-(1'-rac-glycerol) moiety, conferring a net negative charge at physiological pH. DOPG is widely used in liposomal drug delivery systems, membrane biology studies, and peptide interaction assays due to its fluid bilayer properties and compatibility with biomolecules .

Properties

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17-,20-18-;/t39?,40-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVFCFQZFCOKRC-IPKKNMRRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67254-28-8 | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM 1,2-DIOLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T40U11PG20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Esterification and Phosphorylation Protocol

The synthesis begins with the esterification of sn-glycero-3-phospho-(1'-rac-glycerol) with oleic acid (9Z-octadecenoic acid). A radiosynthetic method developed for analogous phospholipids involves reacting 1,2-dioleoyl-sn-glycerol with a phosphoglycerol derivative under controlled conditions. The critical steps include:

-

Activation of Fatty Acids : Oleic acid is activated using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form reactive intermediates.

-

Stereospecific Esterification : The activated oleoyl groups are sequentially attached to the sn-1 and sn-2 positions of glycerol, preserving the sn-glycero-3 configuration.

-

Phosphorylation : The glycerol backbone is phosphorylated at the sn-3 position using phosphoric acid derivatives, followed by racemic resolution to obtain the 1'-rac-glycerol moiety.

Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Oleic acid activation | DCC, DMAP | 0–4°C | 2 h | 95% |

| Esterification | Activated oleoyl chloride | 25°C | 12 h | 88% |

| Phosphorylation | POCl₃, triethylamine | −10°C | 6 h | 75% |

Industrial-Scale Production and Purification

Large-Scale Synthesis Challenges

Industrial production requires scalability while maintaining low levels of hydrolysis byproducts. Automated reactors with inert atmospheres (N₂ or Ar) prevent oxidation of the unsaturated oleoyl chains. Key considerations include:

Purification Techniques

Post-synthesis purification involves:

-

Chromatographic Separation : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns resolves DOPG from lyso-PG and unreacted fatty acids.

-

Dialysis : Liposomes formed during synthesis are dialyzed against Tris-KCl buffers (pH 7.25) to remove organic solvents and salts.

-

Lyophilization : The final product is lyophilized to a crystalline solid, achieving ≥98% purity as verified by thin-layer chromatography (TLC).

Table 2: Industrial Purification Metrics

| Method | Purity Achieved | Key Contaminants Removed |

|---|---|---|

| HPLC | 99.2% | Lyso-PG, free fatty acids |

| Dialysis (12–14 kDa) | 97.8% | Salts, small organics |

| Lyophilization | 98.5% | Residual solvents |

Analytical Characterization and Quality Control

Structural Validation

Stability Profiling

DOPG is prone to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) demonstrate:

-

Hydrolysis Kinetics : t₁/₂ = 14 days at pH 4.0 vs. t₁/₂ = 28 days at pH 7.4.

-

Oxidative Stability : Susceptibility to epoxidation (5% degradation after 30 days under O₂).

Applications Influencing Synthesis Design

Liposomal Drug Delivery Systems

The requirement for monodisperse, stable liposomes dictates stringent control over acyl chain integrity. Protocols optimized for biomedical use involve:

Chemical Reactions Analysis

Types of Reactions

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:

Oxidation: The double bonds in the 9Z-octadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release free fatty acids and glycerophosphoglycerol.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated fatty acids.

Hydrolysis: Free oleic acid, glycerophosphoglycerol.

Substitution: Various phospholipid derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into biological membranes, where it influences membrane fluidity and permeability. The compound can interact with membrane proteins and other lipids, modulating their function and activity. Its role in signaling pathways is mediated through its ability to act as a precursor for bioactive lipid molecules.

Comparison with Similar Compounds

Comparison by Head Group Charge and Composition

Key Insight : DOPG’s anionic head group facilitates interactions with cationic cell-penetrating peptides (CPPs) like TAT, which remain disordered in its presence, unlike zwitterionic DOPC .

Comparison by Acyl Chain Saturation and Length

| Compound Name | Acyl Chains | Saturation | Phase Transition Temp. (°C) | Membrane Fluidity |

|---|---|---|---|---|

| DOPG | 2 × C18:1 (oleoyl) | Unsaturated | ~-20 | High |

| DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | 2 × C16:0 (palmitoyl) | Saturated | ~41 | Low (rigid) |

| POPG (1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)) | C16:0 (palmitoyl) + C18:1 | Mixed | ~-2 | Moderate |

| DLPG (1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | 2 × C12:0 (lauroyl) | Saturated | ~-1 | Moderate-to-high |

Key Insight : DOPG’s unsaturated oleoyl chains enhance membrane fluidity compared to saturated analogs like DPPG, making it ideal for dynamic processes such as pore formation by melittin .

Purity and Commercial Availability

Key Insight : DOPG’s high purity (97.5%) ensures reproducibility in synthetic vesicle systems, such as interbilayer-crosslinked multilamellar vesicles (ICMVs) for vaccine delivery .

Role in Membrane-Protein Interactions

- DOPG promotes α-helical structuring in peptides like α-synuclein when bound to small unilamellar vesicles (SUVs), with 86% α-helical content observed in POPG/DOPG membranes .

- In mixed bilayers with DOPC (e.g., 80:20 DOPC/DOPG), CPPs like Rrg9 retain disordered conformations, highlighting charge-dependent peptide behavior .

Biophysical Properties

- FIR spectroscopy of DOPG-containing membranes shows distinct bands at 178 and 170 cm⁻¹, correlating with phosphate group vibrations and acyl chain packing .

- Molecular dynamics simulations reveal that DOPG’s unsaturated chains reduce lateral packing density, enabling melittin-induced pore formation at lower energy barriers compared to saturated lipids .

Clinical and Diagnostic Relevance

- DOPG derivatives (e.g., 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)) are identified as sputum metabolites in asthma patients, implicating glycerophospholipid metabolism in disease pathways .

Biological Activity

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly known as dioleoylphosphatidylglycerol (DOPG-Na), is a phospholipid with significant biological activity. It is characterized by two oleic acid chains and a phospho-rac-glycerol head group, making it an essential component in various biological membranes. This article explores its biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C42H78NaO10P

- Molecular Weight : 797.0 g/mol

- CAS Number : 67254-28-8

| Property | Value |

|---|---|

| Molecular Formula | C42H78NaO10P |

| Molecular Weight | 797.0 g/mol |

| CAS Number | 67254-28-8 |

DOPG-Na integrates into biological membranes, influencing their fluidity and permeability. Its unique fatty acid composition allows it to interact with membrane proteins and other lipids, modulating their functions. Notably, DOPG-Na can act as a precursor for bioactive lipid molecules involved in signaling pathways, thus playing a critical role in cellular communication and response mechanisms .

Membrane Structure and Function

DOPG-Na is a vital component in the formation of lipid bilayers, which are fundamental to cell membrane structure. Its incorporation into membranes enhances their stability and fluidity, facilitating various membrane-associated processes such as protein folding and signaling .

Immune Response Modulation

Recent studies have highlighted the role of DOPG-Na in modulating immune responses. For instance, it has been shown to influence T cell receptor (TCR) signaling pathways by altering the biophysical properties of lipid rafts where TCRs reside. This modulation can enhance T cell activation, which is crucial for effective immune responses .

Drug Delivery Systems

DOPG-Na is increasingly being explored as a component in drug delivery systems. Its ability to form liposomes allows for the encapsulation of therapeutic agents, improving their stability and bioavailability. This property is particularly beneficial in cancer therapy and vaccine development .

Case Studies

- T Cell Activation : In a study examining T cell activation mechanisms, DOPG-Na was utilized to create proteoliposome-coated beads that enhanced TCR signaling when engaged with specific antigens. This approach demonstrated how DOPG-Na can facilitate immune responses by promoting T cell activation through lipid raft dynamics .

- Liposomal Formulations : Research on liposomal formulations containing DOPG-Na showed improved delivery of chemotherapeutic agents to target cells while minimizing systemic toxicity. The study illustrated the potential of DOPG-Na-based liposomes in enhancing the efficacy of cancer treatments .

- Vaccine Development : DOPG-Na has been incorporated into nanoparticle-based vaccine platforms to enhance immunogenicity. The presence of DOPG-Na in these formulations was found to improve antigen presentation and stimulate robust immune responses against pathogens .

Q & A

Q. Basic Research Focus

How can computational modeling predict its behavior in complex membrane systems?

Advanced Research Focus

Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini model bilayer thickness, curvature, and lipid packing. Free energy calculations (e.g., umbrella sampling) quantify interactions with transmembrane peptides. ICReDD’s reaction path search algorithms (WPI Program, 2024) predict synthetic pathways for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.